2-(Methylsulfanyl)-4-nitroaniline 2-(Methylsulfanyl)-4-nitroaniline
Brand Name: Vulcanchem
CAS No.: 69373-39-3
VCID: VC19377655
InChI: InChI=1S/C7H8N2O2S/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3
SMILES:
Molecular Formula: C7H8N2O2S
Molecular Weight: 184.22 g/mol

2-(Methylsulfanyl)-4-nitroaniline

CAS No.: 69373-39-3

Cat. No.: VC19377655

Molecular Formula: C7H8N2O2S

Molecular Weight: 184.22 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylsulfanyl)-4-nitroaniline - 69373-39-3

Specification

CAS No. 69373-39-3
Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
IUPAC Name 2-methylsulfanyl-4-nitroaniline
Standard InChI InChI=1S/C7H8N2O2S/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3
Standard InChI Key XGKPTUGEOCZLIW-UHFFFAOYSA-N
Canonical SMILES CSC1=C(C=CC(=C1)[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Key Identifiers

2-(Methylsulfanyl)-4-nitroaniline is systematically named as 4-nitro-2-(methylsulfanyl)aniline, with the following identifiers:

  • CAS Registry Number: 23153-09-5

  • MDL Number: MFCD10568171

  • Molecular Formula: C7H8N2O2S\text{C}_7\text{H}_8\text{N}_2\text{O}_2\text{S}

  • Exact Mass: 184.031 g/mol .

The compound’s structure consists of a benzene ring substituted with an amino group (-NH2_2), a nitro group (-NO2_2) at the para position, and a methylsulfanyl group (-SMe) at the ortho position (Figure 1). This arrangement creates a push-pull electronic system, where the nitro group withdraws electron density, and the methylsulfanyl group donates electrons via resonance .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight184.218 g/mol
CAS Number23153-09-5
Density~1.3–1.5 g/cm3^3
Boiling Point>300°C (estimated)

Synthetic Pathways and Optimization

General Strategies for Nitroaniline Synthesis

While no direct synthesis of 2-(methylsulfanyl)-4-nitroaniline is documented in the provided sources, analogous methods for nitroanilines suggest plausible routes:

Challenges and Yield Optimization

  • Regioselectivity: Achieving para-nitration requires careful control of reaction conditions. Meta-directing groups like -SO2_2Me can complicate this, but the -SMe group’s ortho/para-directing nature may favor the desired substitution .

  • Side Reactions: Over-nitration or oxidation of the sulfanyl group to sulfonyl (-SO2_2Me) is a risk. Using mild nitrating agents (e.g., acetyl nitrate) and low temperatures (~0–5°C) can mitigate this .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The amino and nitro groups direct further substitutions:

Sulfanyl Group Reactivity

The methylsulfanyl moiety (-SMe) participates in:

  • Oxidation: Reacts with oxidizing agents like H2_2O2_2 to form methylsulfonyl (-SO2_2Me), altering electronic properties .

  • Alkylation: The sulfur atom can undergo alkylation to form sulfonium salts, which are useful in further transformations.

Applications in Industrial and Pharmaceutical Chemistry

Pharmaceutical Intermediates

Nitroanilines are precursors to heterocyclic compounds such as benzimidazoles and quinoxalines, which exhibit antimicrobial and antitumor activities. The sulfanyl group in 2-(methylsulfanyl)-4-nitroaniline may enhance bioavailability or target specificity .

Agrochemicals

This compound could serve as a building block for herbicides or insecticides. For example, coupling with chloropyrimidines might yield sulfonylurea-like herbicides .

Dye Synthesis

The nitro group’s chromophoric properties make it valuable in azo dye production. Subsequent reduction to an amine enables diazotization and coupling with phenols or amines .

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